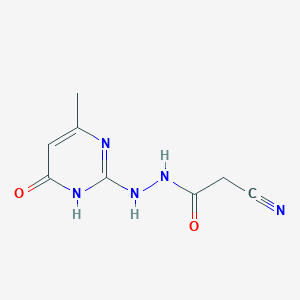

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .Molecular Structure Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 3410 br (NH), 3304 s (OH), 2216 s (C≡N), 1720 br (C=O), 1666, 1644, 1603, m (C=С). 1 H NMR spectrum, δ, ppm: 13.01 (1Н, ОН), 7.74 d (2Н, СН, JHH = 8.1 Hz), 7.32 d (2Н, СН, JHH = 8.1 Hz), 7.04 s (1Н, СH), 6.81 s (1H, NH), 2.36 s (3Н, СН 3). 13 C NMR spectrum, δ C, ppm: 162.9 (C 4), 162.3 (COO), 153.7 (C 6 O), 146.9 (C 4ʹ), 141.8 (C 1ʹ), 129.7 (C 2ʹ, C 6ʹ), 129.5 (C 2), 127.6 (C 3ʹ, C 5ʹ), 114.7 (CN), 104.7 (C 3, C 5), 21.0 (CH 3) .Applications De Recherche Scientifique

- Examples : Notable representatives include Milrinone, Olprinon, and Saterinon, along with their analogs .

- Example : 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) and related 4-methylene-4H-pyrans serve as biomarkers, optical chemosensors, and dyes in solar cells .

Cardiovascular Pharmacology

Oncology and Apoptosis Regulation

Antiviral and Anticonvulsive Properties

Uridine Phosphorylase Inhibition

Organic Electronics and Photophysical Properties

Xanthine Oxidase (XO) Inhibition

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .

Orientations Futures

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings . This review aims to cover literature up to 2018, showing the distribution of publications involving use of cyanoacetohydrazides for preparation of heterocycles .

Propriétés

IUPAC Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-4-7(15)11-8(10-5)13-12-6(14)2-3-9/h4H,2H2,1H3,(H,12,14)(H2,10,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJLJPZFRUJXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-2-(4-fluorophenyl)-6-methylpyrimidin-5-yl)ethan-1-ol](/img/structure/B6461949.png)

![1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6461953.png)

![1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione](/img/structure/B6461965.png)

![ethyl 2-{[(2-methoxyphenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6461973.png)

![methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6461980.png)

![2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol](/img/structure/B6461997.png)

![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)

![ethyl 2-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462005.png)

![ethyl 5-methyl-1,1-dioxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462015.png)

![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462023.png)

![2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride](/img/structure/B6462042.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B6462054.png)

![methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B6462058.png)